molecular formula C19H32N2O2 B606464 Camylofin CAS No. 54-30-8

Camylofin

Cat. No.: B606464
CAS No.: 54-30-8
M. Wt: 320.5 g/mol
InChI Key: RYOOHIUJEJZCFT-UHFFFAOYSA-N
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Description

Camylofin dihydrochloride is a synthetic antimuscarinic drug known for its smooth muscle relaxant properties. It exhibits both anticholinergic action and direct smooth muscle action. The anticholinergic action is achieved by inhibiting the binding of acetylcholine to muscarinic receptors, while the direct smooth muscle relaxation is achieved by inhibiting phosphodiesterase type IV, leading to increased cyclic AMP and reduced cytosolic calcium .

Mechanism of Action

1. Target of Action: Camylofin primarily targets smooth muscle cells. It acts on muscarinic receptors, which are a subtype of acetylcholine receptors found in various tissues, including the gastrointestinal tract and the urinary system .

2. Mode of Action: this compound exhibits a dual mode of action:

3. Biochemical Pathways: By inhibiting PDE IV, this compound increases cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to a decrease in intracellular calcium levels. This cascade ultimately results in the relaxation of smooth muscle cells .

Pharmacokinetics:

5. Result of Action: At the molecular level, this compound’s inhibition of muscarinic receptors and PDE IV leads to reduced muscle contractions. At the cellular level, this results in the relaxation of smooth muscles, alleviating spasms and associated pain in the gastrointestinal and urinary tracts .

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s efficacy and stability. For instance, extreme pH levels can affect its absorption and stability, while high temperatures may degrade the compound. Additionally, interactions with other drugs can either potentiate or diminish its effects .

This compound’s comprehensive action on smooth muscle relaxation makes it a valuable therapeutic agent for treating conditions involving muscle spasms and pain.

: Wikipedia : DrugBank

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of camylofin dihydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound dihydrochloride typically follows the same synthetic route but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

    Oxidation: this compound dihydrochloride can undergo oxidative degradation under certain conditions.

    Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Camylofin dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Valethamate Bromide: Another antimuscarinic drug used for smooth muscle relaxation.

    Hyoscine Butylbromide: Used for its antispasmodic properties in treating abdominal pain.

    Drotaverine: A spasmolytic agent used to relieve smooth muscle spasms.

Uniqueness of Camylofin Dihydrochloride: this compound dihydrochloride is unique in its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxation properties. This makes it particularly effective in treating conditions involving smooth muscle spasms .

Properties

IUPAC Name

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOOHIUJEJZCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5892-41-1 (di-hydrochloride)
Record name Camylofin [INN:DCF]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7046415
Record name Camylofin
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-30-8
Record name Camylofin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-30-8
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Record name Camylofin [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camylofin
Source DrugBank
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Record name Camylofin
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Record name Camylofin
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Record name CAMYLOFIN
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Q & A

Q1: What is the primary mechanism of action of Camylofin Dihydrochloride?

A1: this compound Dihydrochloride exhibits its antispasmodic action through a dual mechanism. It acts directly on the smooth muscle, relaxing it, and also exerts an anticholinergic effect, inhibiting acetylcholine's action and further reducing muscle spasms. [, , ]

Q2: Does this compound Dihydrochloride impact uterine contractility?

A2: Research suggests that this compound Dihydrochloride, unlike some other spasmolytics, does not adversely affect uterine contractility. This makes it a suitable option for managing prolonged labor. []

Q3: What is the molecular formula and weight of this compound Dihydrochloride?

A3: The molecular formula of this compound Dihydrochloride is C18H29NO2 • HCl, and its molecular weight is 327.87 g/mol. [, ]

Q4: Are there any spectroscopic methods used to characterize this compound Dihydrochloride?

A4: Yes, several spectroscopic techniques are employed for its characterization. UV spectrophotometry is commonly used for its quantification. [, , , , , , ] Additionally, Gas Chromatography with Flame Ionization Detection (GC-FID) is used for both qualitative and quantitative analysis. [, ]

Q5: Has the stability of this compound Dihydrochloride been studied under various conditions?

A5: Yes, research has evaluated the stability of this compound Dihydrochloride under different stress conditions like acidic, alkaline, neutral hydrolysis, oxidation, and dry heat. These studies, often utilizing HPLC, help to understand the drug's degradation pathways and ensure product quality. [, , , ]

Q6: What is the typical route of administration for this compound Dihydrochloride?

A6: While primarily administered intramuscularly for faster action during labor, this compound Dihydrochloride is also available in oral forms like tablets and syrups for managing abdominal colic pain. [, ]

Q7: Are there studies evaluating the efficacy of this compound Dihydrochloride in specific clinical settings?

A7: Yes, clinical studies have assessed this compound Dihydrochloride's efficacy in various situations. It's been compared to other antispasmodics in managing prolonged labor, demonstrating superior cervical dilatation rates and shorter labor durations. [, , , , ] Studies also investigated its use in children and adults with acute colicky abdominal pain, highlighting its effectiveness in pain reduction. [, , ]

Q8: What analytical techniques are used to quantify this compound Dihydrochloride in pharmaceutical formulations?

A8: Various analytical methods are employed to ensure the quality control of this compound Dihydrochloride in pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC (RP-HPLC), is widely used for simultaneous determination of this compound Dihydrochloride with other drugs like paracetamol, diclofenac, and nimesulide. [, , , , , , ] High-Performance Thin-Layer Chromatography (HPTLC) is another technique employed for similar purposes. [, , , ] UV spectrophotometry provides a simpler approach for quantification. [, ]

Q9: How are the analytical methods used for this compound Dihydrochloride validated?

A9: Validation of analytical methods for this compound Dihydrochloride follows ICH guidelines. Parameters such as linearity, accuracy, precision, Limit of Detection (LOD), Limit of Quantification (LOQ), robustness, and solution stability are assessed to ensure the reliability and accuracy of the chosen method. [, , , ]

Q10: Are there any targeted drug delivery systems developed for this compound Dihydrochloride?

A10: Research has explored colon-specific drug delivery systems using chitosan microspheres for the targeted delivery of this compound Dihydrochloride in treating ulcerative colitis. [] This approach aims to enhance drug concentration at the site of action while minimizing systemic exposure and potential side effects.

Q11: How does this compound Dihydrochloride compare to other antispasmodics used in similar clinical settings?

A11: Clinical studies have compared this compound Dihydrochloride to other commonly used antispasmodics like drotaverine, hyoscine butylbromide, and valethamate. Findings suggest that this compound Dihydrochloride demonstrates superior efficacy, particularly in augmenting labor, achieving faster cervical dilatation and shorter labor duration with good tolerability. [, , , , , , ]

Q12: What resources are available to researchers studying this compound Dihydrochloride?

A12: Researchers benefit from a range of resources including published literature, analytical techniques like HPLC and GC, in vitro cell-based assays, and in vivo animal models. [, , , , ] Additionally, access to clinical data from various studies conducted on this compound Dihydrochloride further enhances understanding of its efficacy and safety profile. [, , , , ]

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